molecular formula C14H13NO2 B3264225 (2-Aminophenyl)(3-methoxyphenyl)methanone CAS No. 38824-11-2

(2-Aminophenyl)(3-methoxyphenyl)methanone

Cat. No. B3264225
CAS RN: 38824-11-2
M. Wt: 227.26 g/mol
InChI Key: HHQKICDONQKXLJ-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(3-methoxyphenyl)methanone, also known as APMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APMP is a white crystalline powder with a molecular weight of 249.27 g/mol and a melting point of 162-164°C. In

Scientific Research Applications

Synthesis and Molecular Analysis

  • A study detailed the synthesis of a related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, and its structural analysis using various spectroscopic techniques. The compound was also analyzed for stability and intermolecular charge transfer using natural bond orbital analysis (FathimaShahana & Yardily, 2020).

Anticancer Research

  • Research into the compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin analog, has demonstrated its potential as an anticancer agent. This study highlighted its ability to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in leukemia cells, suggesting potential for therapeutic use in cancer treatment (Magalhães et al., 2013).

Photoinduced Intramolecular Rearrangement

  • A study on the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via UV light irradiation demonstrated an environmentally friendly method. This process, involving photoinduced intramolecular rearrangement, offers advantages such as no requirement for additives and high atom efficiency, which is significant for green chemistry applications (Jing et al., 2018).

Synthesis and Biological Activity

  • The synthesis of novel derivatives such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, derived from (2-aminophenyl)(1H-pyrrol-2-yl)methanone, has been explored. These compounds' structures were confirmed by various spectroscopic methods, contributing to the understanding of the structural properties of these derivatives (Sarantou & Varvounis, 2022).

Antiproliferative Activity

  • A study identified the significant antiproliferative activity against KB cells of certain (2-hydroxy-3,4,5-trimethoxyphenyl)(3-hydroxy-4-methoxyphenyl)methanone derivatives. These compounds displayed tubulin affinity and concentration-dependent vascular-disrupting properties, which are crucial for the development of new antimitotic agents (Chang et al., 2014).

Future Directions

: Synthonix Corporation - Product Information : Biological Potential of Indole Derivatives : NIST Chemistry WebBook - Methanone, [2-(methylamino)phenyl]phenyl-

properties

IUPAC Name

(2-aminophenyl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKICDONQKXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of bromoanisole 91 (1.38 mL, 10.7 mmol) in THF (5 mL) at 78° C. and under nitrogen atmosphere, was added 1.2 M t-BuLi in pentane (18.2 mL, 21.9 mmol) dropwise. After stirring for 20 min, anthranilonitrile 92 (0.63 g, 5.3 mmol) was added. The reaction was warmed to rt and stirred overnight. The reaction was cooled to 0° C. and quenched with 3N HCl. After stirring 30 min at rt, the acidic extracts were washed with EtOAc (3×12 mL). The aqueous layer was made basic (pH>10) using 6N NaOH and extracted with CH2Cl2. The organic extracts were washed with sat. NaCl, dried over NaSO4, filtered, and concentrated to give a crude mixture containing 93. The crude oil was purified by chromatography on silica to provide pure 93 (0.17 g, 14%) as a yellow oil; 1H NMR (500 MHz, DMSO-d6) δ 7.40–7.43 (m, 1H), 7.27–7.30 (m, 1H), 7.07–7.17 (m, 4H), 6.86–6.88 (m, 1H), 6.49–6.52 (m, 1H), 3.81 (s, 3H); CI MS m/z=228 [C14H13NO2+H]+.
Quantity
1.38 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
18.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
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reactant
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Quantity
0.63 g
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reactant
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Yield
14%

Synthesis routes and methods II

Procedure details

In a flame-dried round bottom flask 4-chloroanthranilic acid N-methoxy-N-methylamide (4.58 g, 21.3 mmol) and m-bromoanisidine (4.02 g, 21.5 g) were dissolved in THF (185 mL) and the resulting solution was cooled to -78° C. With vigorous stirring, 2 equiv of nBuLi in hexanes (26.9 mL, 1.6 M, 43.0 mmol) was added dropwise by a syringe pump at 0.6 mL/min. After 20 min, 40 mL of 1 N hydrochloric acid was carefully added, the mixture was extracted with ethyl acetate (300 mL), and the ethyl acetate was washed with water (100 mL) and brine (100 mL), dried over sodium sulfate and concentrated in vacuo. Flash chromatography with hexanes/ethyl acetate (95:5, then 75:25) afforded 3.75 g (67% yield) of 2-amino-3'-methoxybenzophenone as a yellow oil. 1H NMR (50 MHz, CDCL3): δ 3.83 (s, 3), 6.17 (b, 2), 6.55 (dd, 1, J=2.0, 8.5), 6.72 (d, 1, J=2.0), 7.06 (dd, 1, J=2.6, 8.5), 7.13 (m, 2), 7.35 (t, 1, J=7.8), 7.39 (d, 1, J=8.5). 2-Amino-4-chloro-3'-methoxybenzophenone was converted to 2-amino-4-chloro-3'-hydroxybenzophenone (below) prior to full characterization.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
26.9 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a flame-dried round bottom flask, anthranilic acid N-methoxyl-N-methylamide (8.00 g, 44.4 mmol) and m-bromoanisidine (8.31 g, 44.4 g) were dissolved in 250 mL of THF and the resulting solution was cooled to -78° C. With vigorous stirring, 2 equiv of nBuLi in hexanes (55.5 mL, 1.6 M, 88.8 mmol) was added dropwise by a syringe pump at 0.6 mL/min. After 20 min, 80 mL of 1 N hydrochloric acid was carefully added, the mixture was extracted with ethyl acetate (600 mL), and the ethyl acetate was washed with water (300 mL) and brine (300 mL), dried over sodium sulfate and concentrated in vacuo. Flash chromatography with 95:5 hexanes/ethyl acetate afforded 6.92 g (69% yield) of 2-amino-3'-methoxybenzophenone as a yellow oil. 2-Amino-3'-methoxybenzophenone was converted to 2-amino-3'-hydroxybenzophenone (below) prior to characterization.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
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Quantity
250 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
55.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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